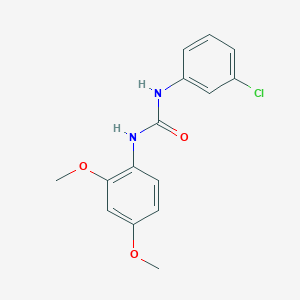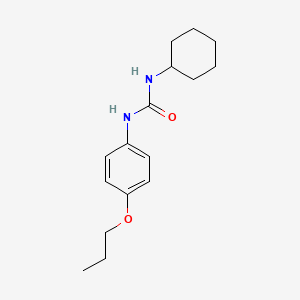![molecular formula C15H16INO B3894541 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide](/img/structure/B3894541.png)
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide
Vue d'ensemble
Description
1-Ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide, also known as EHVIP, is a synthetic molecule that has been gaining attention in the scientific community for its potential applications in various fields. EHVIP is a cationic dye that has been used as a fluorescence probe for DNA and protein detection. EHVIP has also been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide as an anti-cancer agent is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway, which is a key pathway involved in programmed cell death. This compound can also inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can bind to DNA and proteins, and induce fluorescence signals upon excitation. In vivo studies have shown that this compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide has several advantages as a fluorescence probe for DNA and protein detection, including high sensitivity, selectivity, and stability. This compound can also be easily synthesized and modified to improve its properties. However, this compound has some limitations, including potential toxicity and limited tissue penetration, which may restrict its use in vivo.
Orientations Futures
There are several future directions for the study of 1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide. One direction is to further investigate the mechanism of action of this compound as an anti-cancer agent, and to identify potential targets for its use in cancer therapy. Another direction is to improve the properties of this compound, such as its tissue penetration and biocompatibility, for its use in vivo. Additionally, this compound can be further modified to develop new probes for the detection of other biomolecules, such as lipids and carbohydrates.
Applications De Recherche Scientifique
1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide has been widely studied for its potential applications in various scientific fields, including biochemistry, biophysics, and medicine. In biochemistry, this compound has been used as a fluorescent probe for DNA and protein detection, as it can bind to nucleic acids and proteins and emit fluorescence signals upon excitation. In biophysics, this compound has been used as a tool to study the structure and dynamics of biomolecules, such as proteins and nucleic acids. In medicine, this compound has been studied for its potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-[(Z)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]phenol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.HI/c1-2-16-12-4-3-5-14(16)9-6-13-7-10-15(17)11-8-13;/h3-12H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZNGFPAFMFPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=CC=C1/C=C\C2=CC=C(C=C2)O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![17-benzyl-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3894471.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894475.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3894477.png)

![2-methyl-9-[(4-nitrobenzylidene)amino]-9H-imidazo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B3894496.png)



![N'-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonohydrazide](/img/structure/B3894525.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B3894535.png)
![1-(2-furyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-2-propen-1-one](/img/structure/B3894540.png)
![dimethyl [5-(4-morpholinyl)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B3894550.png)